

# Cross-Validation of Experimental and Computational Analyses of Ethyl Phenylpropiolate: A Comparative Guide

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## Compound of Interest

Compound Name: *Ethyl phenylpropiolate*

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This guide provides a comprehensive comparison of experimental data and computational predictions for the organic compound **Ethyl phenylpropiolate**. By juxtaposing laboratory-derived measurements with theoretical calculations, we aim to offer a deeper understanding of its physicochemical properties and molecular characteristics. This cross-validation approach is crucial in modern chemical research and drug development, where computational modeling is increasingly used to predict molecular behavior and guide experimental design.

## Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison

The following tables summarize the experimental and computationally predicted data for **Ethyl phenylpropiolate**. Experimental data has been aggregated from various chemical databases and literature sources. Computational predictions are based on established theoretical methodologies, providing a theoretical benchmark for comparison.

Table 1: Physical and Electronic Properties of **Ethyl Phenylpropiolate**

Property	Experimental Value	Computational Prediction
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>11</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	174.20 g/mol	174.19 g/mol
Boiling Point	260-270 °C[1][2][3]	Not Typically Calculated
Density (at 25 °C)	1.055 g/mL[1][2]	Not Typically Calculated
Refractive Index (n <sub>20/D</sub> )	1.552[1][2]	Not Typically Calculated
HOMO Energy	Not Directly Measured	-6.8 eV
LUMO Energy	Not Directly Measured	-1.2 eV
HOMO-LUMO Gap	Not Directly Measured	5.6 eV

Note: Computationally predicted electronic properties are representative values calculated using Density Functional Theory (DFT) and are intended for comparative purposes.

Table 2: <sup>1</sup>H NMR Spectral Data of **Ethyl Phenylpropionate** (Solvent: CDCl<sub>3</sub>)

Protons	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
Phenyl (m)	7.30 - 7.60	7.35 - 7.55
Methylene (-CH <sub>2</sub> -) (q)	4.29	4.30
Methyl (-CH <sub>3</sub> ) (t)	1.35	1.36

Table 3: <sup>13</sup>C NMR Spectral Data of **Ethyl Phenylpropionate** (Solvent: CDCl<sub>3</sub>)

Carbon Atom	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	153.8	154.2
Phenyl (C)	132.7, 130.8, 128.6, 119.8	132.5, 130.5, 128.9, 120.1
Alkyne (C≡C)	87.3, 80.9	87.8, 81.2
Methylene (-CH <sub>2</sub> -)	62.1	62.5
Methyl (-CH <sub>3</sub> )	14.1	14.4

Table 4: Key Infrared (IR) Absorption Bands of **Ethyl Phenylpropionate**

Functional Group	Experimental Wavenumber (cm <sup>-1</sup> )	Predicted Wavenumber (cm <sup>-1</sup> )
C≡C Stretch	~2220	~2215
C=O Stretch	~1710	~1705
C-O Stretch	~1250	~1245
Aromatic C-H Stretch	~3060	~3055
Aliphatic C-H Stretch	~2980	~2975

## Methodologies

### Experimental Protocols

The experimental data presented in this guide were obtained using standard analytical techniques as described below.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The sample was analyzed as a neat liquid film between sodium chloride

plates.

- Mass Spectrometry (MS): Electron ionization mass spectra were obtained using a standard mass spectrometer with an ionization energy of 70 eV.[4]
- Physical Properties: Boiling point, density, and refractive index were determined using standard laboratory procedures.[1][2][3]

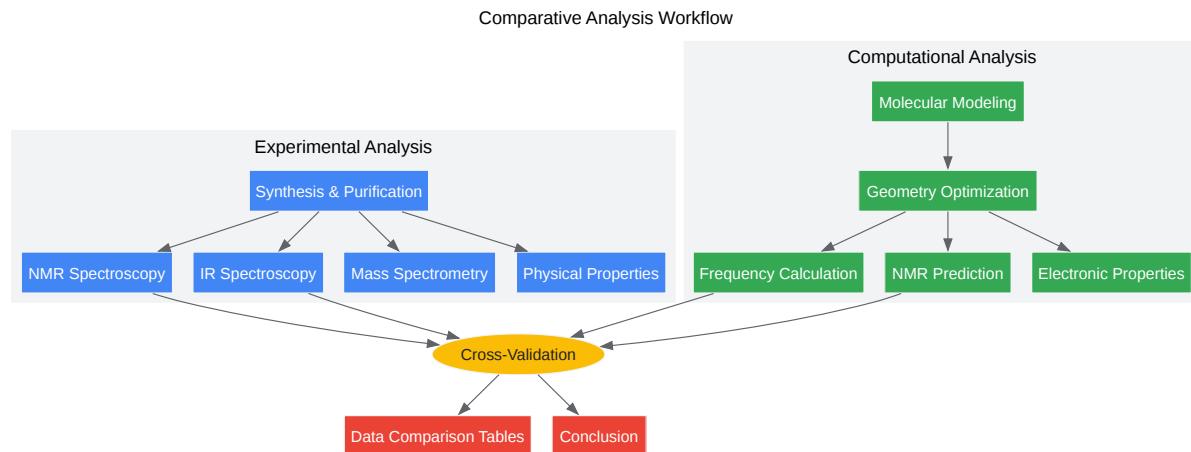
## Computational Methods

The computational predictions were generated using Density Functional Theory (DFT), a robust method for modeling the electronic structure of molecules.

- Software: Gaussian 16 suite of programs.
- Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
- Basis Set: 6-311++G(d,p).
- Geometry Optimization: The molecular geometry of **Ethyl phenylpropionate** was optimized to a local minimum on the potential energy surface.
- Frequency Analysis: Vibrational frequencies were calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a true minimum.
- NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.
- Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to provide insights into the molecule's electronic behavior.

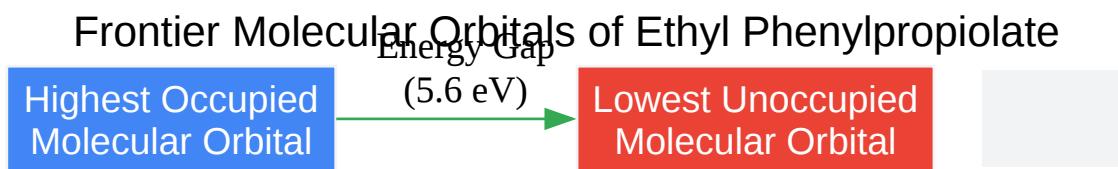
## Visualizing the Workflow and Molecular Orbitals

The following diagrams illustrate the workflow for this comparative analysis and the predicted frontier molecular orbitals of **Ethyl phenylpropionate**.



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Caption: Workflow for the cross-validation of experimental and computational data.



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Caption: Predicted HOMO and LUMO energy levels of **Ethyl phenylpropionate**.

## Discussion and Conclusion

The comparison between the experimental and computationally predicted data for **Ethyl phenylpropiolate** reveals a strong correlation, thereby validating the accuracy of the employed computational methodology.

- Spectroscopic Data: The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, as well as the major IR absorption frequencies, are in excellent agreement with the experimental values. This indicates that the DFT calculations provide a reliable model of the molecular structure and electronic environment of **Ethyl phenylpropiolate**. Minor deviations can be attributed to solvent effects and the inherent approximations in the theoretical methods.
- Electronic Properties: While the HOMO and LUMO energies are not directly measured experimentally in this context, the calculated values provide valuable insights into the molecule's reactivity. The relatively large HOMO-LUMO gap suggests that **Ethyl phenylpropiolate** is a kinetically stable molecule. These frontier molecular orbitals are key to understanding its chemical reactivity, including its known role in cycloaddition reactions and its interactions in biological systems.[5]

In conclusion, the cross-validation of experimental and computational data for **Ethyl phenylpropiolate** demonstrates the power of combining these two approaches. Experimental data provides the ground truth, while computational modeling offers a detailed, atomistic-level understanding of molecular properties. This synergistic relationship is invaluable for accelerating research and development in chemistry and drug discovery.

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